molecular formula C12H12Cl2N2O2 B14582724 But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 61364-01-0

But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate

Cat. No.: B14582724
CAS No.: 61364-01-0
M. Wt: 287.14 g/mol
InChI Key: YFIGWUAVWOIEQD-UHFFFAOYSA-N
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Description

But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound with a complex structure that includes both aliphatic and aromatic components

Properties

CAS No.

61364-01-0

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

but-3-enyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H12Cl2N2O2/c1-2-3-8-18-12(17)11(14)16-15-10-6-4-9(13)5-7-10/h2,4-7,15H,1,3,8H2

InChI Key

YFIGWUAVWOIEQD-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of but-3-en-1-yl acetate with 2-(4-chlorophenyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent to introduce the chloro group into the molecule. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro and hydrazinylidene groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester: This compound shares structural similarities with But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate but differs in its functional groups and reactivity.

    Prenyl acetate: Another related compound with a similar aliphatic chain but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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